molecular formula C10H18IN3S B7554156 1-Tert-butyl-2-(thiophen-3-ylmethyl)guanidine;hydroiodide

1-Tert-butyl-2-(thiophen-3-ylmethyl)guanidine;hydroiodide

Cat. No. B7554156
M. Wt: 339.24 g/mol
InChI Key: YUUXEYQSRWGTIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Tert-butyl-2-(thiophen-3-ylmethyl)guanidine;hydroiodide is a chemical compound that has been extensively studied in the field of scientific research. It is a guanidine derivative that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 1-Tert-butyl-2-(thiophen-3-ylmethyl)guanidine;hydroiodide is not fully understood. However, it has been suggested that it acts on the imidazoline receptors in the brain and peripheral tissues. It has also been shown to increase the production of nitric oxide, which plays a role in the regulation of blood pressure.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to lower blood pressure, improve glucose tolerance, and reduce oxidative stress in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-Tert-butyl-2-(thiophen-3-ylmethyl)guanidine;hydroiodide in lab experiments is its solubility in water and other polar solvents. It is also relatively stable under normal laboratory conditions. However, one of the limitations of using this compound is its high cost, which may limit its use in some research projects.

Future Directions

There are several future directions for research on 1-Tert-butyl-2-(thiophen-3-ylmethyl)guanidine;hydroiodide. One area of research is the development of new derivatives of this compound that may have improved pharmacological properties. Another area of research is the investigation of the potential use of this compound in the treatment of other diseases such as cancer and inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 1-Tert-butyl-2-(thiophen-3-ylmethyl)guanidine;hydroiodide involves the reaction of tert-butylisocyanate with 3-thiophenemethylamine followed by the reaction with guanidine hydroiodide. The resulting compound is a white crystalline solid that is soluble in water and other polar solvents.

Scientific Research Applications

1-Tert-butyl-2-(thiophen-3-ylmethyl)guanidine;hydroiodide has been extensively studied for its potential applications in the field of medicine. It has been shown to have antihypertensive and antidiabetic effects in animal models. It has also been studied for its potential use in the treatment of neuropathic pain, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

1-tert-butyl-2-(thiophen-3-ylmethyl)guanidine;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3S.HI/c1-10(2,3)13-9(11)12-6-8-4-5-14-7-8;/h4-5,7H,6H2,1-3H3,(H3,11,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUUXEYQSRWGTIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=NCC1=CSC=C1)N.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18IN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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